molecular formula C13H17ClN2O B3056609 1-(4-Chlorophenyl)-3-cyclohexylurea CAS No. 72802-46-1

1-(4-Chlorophenyl)-3-cyclohexylurea

Cat. No.: B3056609
CAS No.: 72802-46-1
M. Wt: 252.74 g/mol
InChI Key: HMLXMYNUQCOEDG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-cyclohexylurea is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43474. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

1-(4-Chlorophenyl)-3-cyclohexylurea is structurally related to certain thiourea derivatives, which have been studied for their enzyme inhibitory properties and potential as mercury sensors. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase. Additionally, these compounds have been explored for their ability to detect toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).

Metabolism Studies

Research on derivatives of this compound has also delved into their metabolic pathways. One study focused on the metabolism of 3-(4-chlorophenyl)-1-methylurea in cotton plants, revealing insights into how these compounds break down and their transformation products. This type of research is crucial for understanding the environmental and biological impact of such chemicals (Tanaka, Swanson, Frear, 1972).

Crystal Structure Analysis

The structural analysis of compounds related to this compound has been a significant area of research. For example, studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which include variants with a 4-chlorophenyl group, have provided detailed insights into their crystal structures. This research helps in understanding the molecular conformation and potential applications of these compounds (Özer et al., 2009).

Chemical Synthesis and Reactivity

Studies have also focused on the synthesis and reactivity of compounds structurally related to this compound. For instance, research on the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(iii) involved derivatives with a 4-chlorophenyl component. This type of research is fundamental for developing new synthetic methods and understanding chemical reactivity (Nishino et al., 1991).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLXMYNUQCOEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286021
Record name 1-(4-chlorophenyl)-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72802-46-1
Record name NSC43474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72802-46-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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